![molecular formula C15H10N2O4 B14505496 5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione CAS No. 63971-35-7](/img/structure/B14505496.png)
5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole derivatives with phenyl-substituted imidazolidine precursors can be carried out in the presence of a suitable catalyst and solvent to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or imidazolidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized spiro compounds.
Applications De Recherche Scientifique
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Mécanisme D'action
The mechanism by which 5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione exerts its effects involves interactions with molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Phenylspiro[indoline-3,2’-pyrrolidin]-2-one: This compound shares a similar spiro structure and has been studied for its biological activities.
3’-(4-Methoxyphenyl)-4’-nitro-5’-phenylspiro[indoline-3,2’-pyrrolidin]-2-one:
Uniqueness
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is unique due to its specific combination of benzodioxole and imidazolidine rings, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63971-35-7 |
|---|---|
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
5-phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione |
InChI |
InChI=1S/C15H10N2O4/c18-13-14(19)17-15(16-13)20-11-7-6-10(8-12(11)21-15)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19) |
Clé InChI |
WIJHYAJXHWDMJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4(O3)NC(=O)C(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


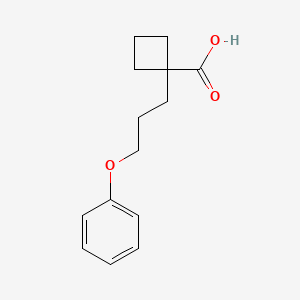
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
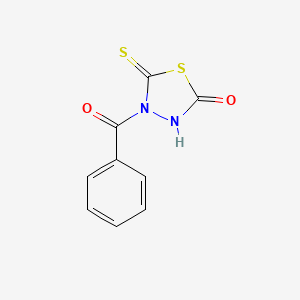
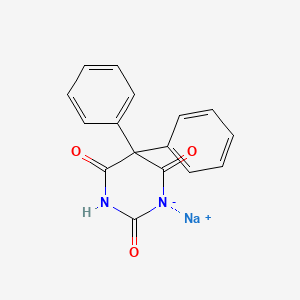
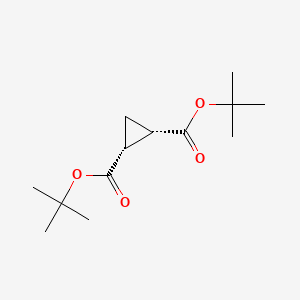
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
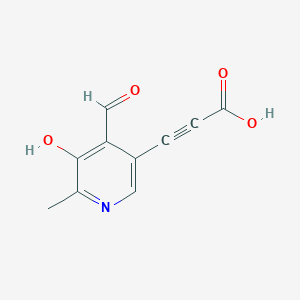

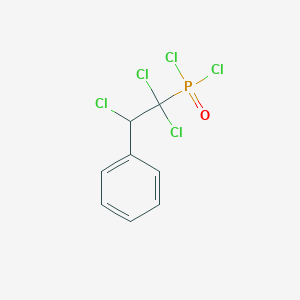
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
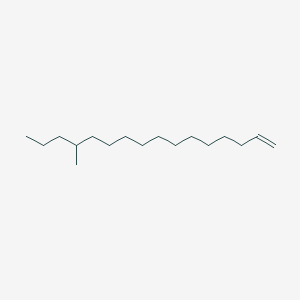
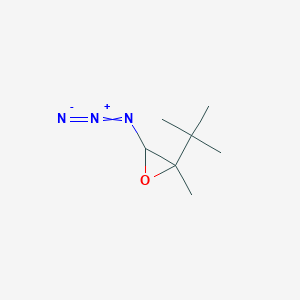
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
